(6-chloro-1H-indol-1-yl)acetic acid
Overview
Description
(6-Chloro-1H-indol-1-yl)acetic acid is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This compound features a chloro substituent at the 6th position of the indole ring and an acetic acid moiety at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-chloro-1H-indol-1-yl)acetic acid typically involves the chlorination of indole followed by the introduction of the acetic acid group. One common method includes the reaction of 6-chloroindole with chloroacetic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination of indole followed by acylation. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: (6-Chloro-1H-indol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen or other substituents.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide, thiols, or amines under appropriate conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of dechlorinated or hydrogenated products.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Biology: Investigated for its role in modulating biological pathways and its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (6-chloro-1H-indol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell proliferation and apoptosis. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but lacking the chloro substituent.
6-Bromoindole-3-acetic acid: Another halogenated indole derivative with a bromine substituent instead of chlorine.
Indole-3-butyric acid: A synthetic auxin similar to indole-3-acetic acid but with a butyric acid moiety instead of acetic acid.
Uniqueness: (6-Chloro-1H-indol-1-yl)acetic acid is unique due to the presence of the chloro substituent, which can significantly influence its chemical reactivity and biological activity. The chloro group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to unique therapeutic effects .
Properties
IUPAC Name |
2-(6-chloroindol-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-8-2-1-7-3-4-12(6-10(13)14)9(7)5-8/h1-5H,6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXDBYYTCZPJLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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